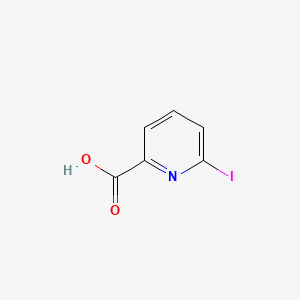

6-Iodo-pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Iodo-pyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where an iodine atom is substituted at the 6-position and a carboxylic acid group is attached at the 2-position

作用機序

Target of Action

It is known that pyridine derivatives, such as imidazole, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives, which are structurally similar, are known to interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

The compound’s molecular weight (24901 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

It is known that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-pyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete iodination.

Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. This reaction is usually performed in an organic solvent such as acetonitrile (CH3CN) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

化学反応の分析

Types of Reactions

6-Iodo-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 6-azido-pyridine-2-carboxylic acid or 6-cyano-pyridine-2-carboxylic acid can be formed.

Coupling Products: Various aryl or alkyl-substituted pyridine-2-carboxylic acids can be obtained.

Reduction Products: 6-Iodo-pyridine-2-methanol or 6-Iodo-pyridine-2-carbaldehyde can be formed.

科学的研究の応用

6-Iodo-pyridine-2-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

Material Science: It can be used in the preparation of functional materials with specific properties.

Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can have various applications in catalysis and material science.

類似化合物との比較

6-Iodo-pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids such as:

Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the iodine atom. It is used in coordination chemistry and as a chelating agent.

Nicotinic Acid (3-Pyridinecarboxylic Acid): The carboxylic acid group is at the 3-position. It is known for its role as a vitamin (Niacin).

Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the 4-position. It is used in the synthesis of pharmaceuticals such as isoniazid.

The presence of the iodine atom in this compound makes it unique, providing additional reactivity and potential for further functionalization.

生物活性

6-Iodo-pyridine-2-carboxylic acid is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C6H4INO2

- Molecular Weight : 249.01 g/mol

- Functional Groups : Iodine atom at the 6-position and a carboxylic acid group at the 2-position.

The presence of iodine enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Pyridine derivatives are known for their potential in cancer treatment, with some exhibiting cytotoxic effects against different cancer cell lines .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Pyridine derivatives often act as enzyme inhibitors, modulating metabolic pathways involved in disease processes.

- Receptor Interaction : These compounds may bind to specific receptors, influencing cellular signaling pathways critical for cell survival and proliferation .

Case Studies

-

Anticancer Studies :

A study focused on a series of pyridine derivatives, including this compound, demonstrated significant cytotoxicity against glioblastoma cells. The compound was tested in vitro against several cancer cell lines (e.g., MDA-MB-231, A549) and showed promising results, indicating its potential as an anticancer agent . -

Antimicrobial Research :

Another investigation highlighted the antimicrobial properties of related compounds, suggesting that this compound could exhibit similar effects. The study emphasized the need for further exploration into its efficacy against resistant bacterial strains.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution due to its molecular weight being below the threshold of 500 g/mol. This characteristic is favorable for oral bioavailability in drug formulations . However, comprehensive toxicity studies are required to evaluate its safety profile before clinical applications.

特性

IUPAC Name |

6-iodopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGFWXXZYXILQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347242 |

Source

|

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55044-68-3 |

Source

|

| Record name | 6-Iodo-pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。